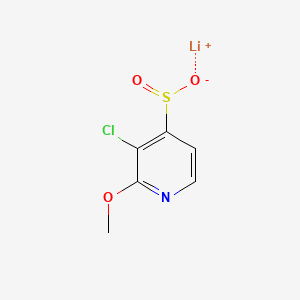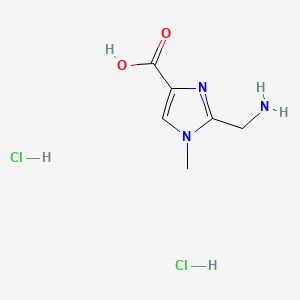
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers (3-AMCBM) is an organic compound with a unique structure that has recently been studied for its potential applications in organic synthesis and pharmaceutical research. It is a cyclic molecule composed of three carbon atoms and one nitrogen atom, with a hydroxymethyl group attached to the nitrogen atom. This compound has been studied for its ability to form a range of diastereomers, which are stereoisomers that differ in the arrangement of their atoms in space. 3-AMCBM has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications.
Wissenschaftliche Forschungsanwendungen
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has been studied for its potential applications in organic synthesis and pharmaceutical research. It has been found to be useful in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential biomedical applications. This compound has been found to be a useful building block for the synthesis of a variety of compounds, including drugs and drug intermediates. It has also been used as a starting material for the synthesis of polymers, and has been studied for its potential use in the development of novel drugs and drug delivery systems.
Wirkmechanismus
The mechanism of action of 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers is not yet fully understood. However, it is thought to interact with proteins and other biomolecules, leading to changes in their structure and function. It has been suggested that this compound may interact with proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, this compound has been found to interact with enzymes, leading to changes in their activity. These interactions may be important for the potential biomedical applications of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to inhibit the enzyme acetylcholinesterase and to increase the release of dopamine and serotonin in the brain. Additionally, this compound has been found to modulate the activity of several enzymes involved in signal transduction pathways, suggesting that it may have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in high yields using simple and efficient methods. Additionally, it has been found to interact with proteins and other biomolecules, making it a useful tool for studying protein-ligand interactions. However, it is important to note that this compound is a relatively new compound, and its effects on biochemical and physiological systems are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers research. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. Additionally, further studies are needed to explore its potential applications in organic synthesis and pharmaceutical research. Finally, this compound may be useful in the development of novel drugs and drug delivery systems, and further research is needed to explore this potential.
Synthesemethoden
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers can be synthesized using a variety of methods, including the Mannich reaction and the Knoevenagel condensation. In the Mannich reaction, this compound is formed by the reaction of an aldehyde, an amine, and a carbonyl compound. The Knoevenagel condensation is a two-step process in which an aldehyde and a ketone are reacted together in the presence of an acid catalyst to form a β-keto ester, which is then hydrolyzed to form this compound. Both of these methods are simple and efficient and can be used to synthesize this compound in high yields.
Eigenschaften
IUPAC Name |
3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWDLEDRNAPGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)
![N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid](/img/structure/B6605143.png)



![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)


